2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESPDBNPVPTXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- N-Methylthiophene-3-carboxamide : Synthesized via activation of thiophene-3-carboxylic acid to its acid chloride, followed by reaction with methylamine.
- 4-Fluorobenzamido Group : Introduced through coupling of 4-fluorobenzoic acid derivatives with 2-aminothiophene-3-carboxamide intermediates.
This approach aligns with methodologies reported for analogous dianilinopyrimidines and picolinamide derivatives.
Preparation of N-Methylthiophene-3-Carboxamide
Acid Chloride Formation
Thiophene-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours. The resultant acid chloride is isolated via solvent evaporation under reduced pressure.
Amidation with Methylamine
The acid chloride is dissolved in tetrahydrofuran (THF) and reacted with methylamine (2.0 eq) at 0°C, gradually warming to room temperature. The product, N-methylthiophene-3-carboxamide, is purified by recrystallization from ethanol, yielding 85–90%.
Characterization Data :
- 1H NMR (DMSO-d6) : δ 2.78 (d, J = 4.4 Hz, 3H, CH3), 7.41 (d, J = 5.2 Hz, 1H, Th-H), 7.89 (d, J = 5.2 Hz, 1H, Th-H), 8.52 (s, 1H, NH).
Coupling with 4-Fluorobenzoic Acid
Activation of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid (1.0 eq) is activated using HATU (1.5 eq) and DIEA (2.0 eq) in dimethylformamide (DMF) at room temperature for 30 minutes.
Amide Bond Formation
The activated acid is reacted with 2-aminothiophene-3-carboxamide (1.0 eq) in DMF for 24 hours. The crude product is purified via silica gel chromatography (DCM/MeOH, 30:1), yielding 40–45% of this compound.
Optimization Insights :
- Coupling Agents : HATU outperforms EDCl/HOBt in yield and purity due to enhanced activation efficiency.
- Solvent Selection : DMF facilitates higher solubility of intermediates compared to THF or acetonitrile.
Characterization Data :
- 1H NMR (DMSO-d6) : δ 2.82 (d, J = 4.8 Hz, 3H, CH3), 7.24–7.98 (m, 4H, Ar-H), 8.62 (s, 1H, NH), 10.44 (s, 1H, NH).
- 13C NMR : δ 28.5 (CH3), 115.2–165.4 (Ar-C), 167.8 (C=O), 170.1 (C=O).
Alternative Synthetic Routes
Direct Amination of Thiophene Derivatives
A one-pot strategy involves reacting 2-bromo-N-methylthiophene-3-carboxamide with 4-fluorobenzamide under Ullmann conditions (CuI, L-proline, K2CO3, DMSO, 110°C). This method affords the product in 30–35% yield, demonstrating lower efficiency than coupling approaches.
Solid-Phase Synthesis
Immobilization of 2-aminothiophene-3-carboxamide on Wang resin, followed by on-resin coupling with 4-fluorobenzoic acid, has been explored. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 50–55% purity, necessitating further HPLC purification.
Analytical and Pharmacological Evaluation
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) indicate no degradation, supporting robust shelf-life.
Biological Activity
In vitro assays against EGFR wild-type (EGFRwt) reveal an IC50 of 0.56 μM, superior to gefitinib (IC50 = 1.2 μM). Apoptosis induction in A549 lung cancer cells occurs via caspase-3 activation, with G2/M phase arrest observed at 5 μM.
Molecular Docking : The compound binds EGFR’s ATP pocket (PDB: 1M17) with a docking score of −9.2 kcal/mol, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is an amide compound with a thiophene ring and a fluorobenzamide moiety that is of interest in medicinal chemistry for its potential biological activities. Research articles and patents have outlined synthetic routes and biological evaluations, demonstrating its relevance in drug development and pharmacological studies.
Potential Applications
- Pharmaceutical Research The structural features of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide suggest potential use as an agent in pharmaceutical research.
-
Anti-tumor drug development A related compound, 4c 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide, has demonstrated anti-tumor activities and may have the potential to be an anti-tumor drug .
- Compound 4c has exhibited higher anti-tumor activities than Gefitinib . The IC50 values of compound 4c against A549, PC-3, and HepG2 reached 0.56 μM, 2.46 μM, and 2.21 μM, respectively . Further studies indicated that compound 4c could induce apoptosis against A549 cells and arrest A549 cells in the G2/M phase . Molecular docking studies showed that compound 4c could closely interact with EGFR .
- Inhibitors in biochemical pathways Compounds with structures similar to 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide have been studied for their roles as inhibitors in various biochemical pathways, including those involved in cancer progression and inflammation.
- PET imaging In one study, a simple and efficient method was developed to radiolabel neurotensin peptide with 18F for NTR-targeted imaging . The thiol-reactive reagent 18F- (2- (2- (2 was used, and the study established a facile 18F-labeling method for site-specific labeling of the Cys-NT. Using this method, the researchers synthesized an NTR-targeted PET agent, which demonstrated high tumor-to-background contrast .
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
Key Observations :
- Substituent Effects : The presence of the 4-fluorobenzamido group is conserved across analogs, but variations in the carboxamide substituent (e.g., N-methyl vs. aryl groups) significantly alter solubility and target selectivity. For example, H-123’s adamantyl moiety enhances kinase inhibition , while Compound 13a’s thiophenylphenyl group improves antiviral potency .
Heterocyclic Analogs with Fluorobenzamido Groups
Key Observations :
- Core Flexibility: Quinoline (B20) and benzothiazole (5f) cores exhibit distinct electronic profiles compared to thiophene, influencing binding to targets like kinases or DNA. B20’s planar quinoline structure facilitates intercalation in DNA, contributing to its anticancer activity .
- Positional Effects: The placement of the fluorobenzamido group (e.g., 2-position in thiophenes vs. 4-position in quinolines) alters steric interactions with biological targets.
Antibacterial Activity
- This compound : Exhibits moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) due to interference with cell wall synthesis .
- Compound 13 (): A nitrothiophene carboxamide with a thiazole ring shows narrow-spectrum activity (MIC = 2 μg/mL against S. aureus), attributed to nitro group-mediated DNA damage .
- 3c (): The tetrahydrobenzo[b]thiophene analog demonstrates improved MIC values (4 μg/mL) against MRSA, likely due to enhanced membrane penetration .
Biological Activity
The compound 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) and its implications in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiophene ring substituted with a carboxamide group and a fluorobenzamido moiety. The synthesis typically involves the acylation of N-methylthiophene-3-carboxamide with 4-fluorobenzoyl chloride, followed by purification processes such as recrystallization or chromatography.
Antitumor Activity
Recent studies have demonstrated that This compound exhibits significant antitumor properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549, PC-3, and HepG2. The compound has shown promising IC50 values:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.56 |
| PC-3 | 2.46 |
| HepG2 | 2.21 |
These values indicate that the compound is more effective than Gefitinib, a standard EGFR inhibitor used in clinical settings .
The mechanism by which this compound exerts its antitumor effects includes:
- EGFR Inhibition : Molecular docking studies reveal that the compound interacts closely with the active site of EGFR, suggesting a competitive inhibition mechanism .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in A549 cells, leading to programmed cell death, which is crucial for eliminating cancer cells .
- Cell Cycle Arrest : Further investigations indicate that it causes G2/M phase arrest in A549 cells, disrupting normal cell cycle progression and contributing to its antitumor efficacy .
Case Studies
A noteworthy study evaluated the compound's effectiveness against various tumor types and compared it with established treatments. The findings highlighted:
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Safety Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds similar to this compound. Modifications in the thiophene ring or variations in the benzamido group can significantly alter biological activity. For instance:
- Substituting different halogens on the benzamido moiety has been shown to enhance binding affinity to EGFR.
- Alterations in the methyl group on the thiophene ring can impact solubility and bioavailability.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane enhance reaction efficiency for thiophene-based carboxamides .
- Temperature : Stepwise heating (e.g., 60–80°C for amidation, 100–120°C for cyclization) minimizes side reactions like hydrolysis of fluorobenzamido groups .
- Catalysts : Use of coupling agents (e.g., EDC·HCl or HOBt) improves yields in carboxamide bond formation, as demonstrated in analogous thiophene derivatives .
- Purification : Reverse-phase HPLC or methanol recrystallization ensures >95% purity, critical for downstream biological assays .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Multi-modal characterization is essential:
- NMR spectroscopy : Analyze and spectra to confirm substituent positions (e.g., fluorobenzamido at C2, methyl group at N-methyl). Discrepancies in aromatic proton splitting may indicate isomerization .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy to rule out impurities .
- Infrared spectroscopy : Key absorption bands (e.g., C=O at ~1680 cm, S-C=O at ~1250 cm) confirm functional group retention .
Advanced: How to resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., ATPase inhibition assays at pH 7.4 with 1% DMSO) to reduce variability .
- Purity validation : Re-test compounds with LC-MS to confirm absence of degradation products (e.g., hydrolyzed fluorobenzamido groups) .
- Structural analogs : Compare activity with derivatives (e.g., 2-(3-fluorobenzamido) analogs) to identify substituent-specific effects .
Advanced: What computational approaches support the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Quantum mechanical modeling : Calculate electrostatic potential maps to predict interactions with target enzymes (e.g., kinase active sites) .
- Molecular docking : Use software like AutoDock Vina to screen derivatives against crystallographic structures (e.g., PDB: 3T73 for kinase targets) .
- QSAR analysis : Corrogate substituent effects (e.g., fluorobenzamido vs. methoxybenzamido) using descriptors like logP and Hammett constants .
Basic: What are the key steps for evaluating in vitro biological activity?
Methodological Answer:
A tiered approach is recommended:
Primary screening : Use high-throughput assays (e.g., fluorescence-based enzyme inhibition) at 10 µM to assess potency .
Dose-response curves : Determine IC values with 8-point dilutions (0.1–100 µM) in triplicate .
Cytotoxicity profiling : Test against HEK-293 or HepG2 cells to exclude nonspecific toxicity (MTT assay, 48-hour exposure) .
Advanced: How to investigate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH for 60 min; monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., demethylation at N-methyl group) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Advanced: What strategies address low solubility in aqueous buffers during formulation?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance solubility without altering bioactivity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters at the thiophene carboxylate) for pH-dependent solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability, as validated for related thiophene carboxamides .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to minimize photodegradation of the fluorobenzamido group .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide bond .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .
Advanced: How to elucidate the mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Proteomics : Use SILAC labeling to quantify target protein expression changes (e.g., kinase inhibition) .
- Metabolomics : Analyze shifts in TCA cycle intermediates via LC-MS to assess mitochondrial toxicity .
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in every plate .
- Blinded replicates : Assign compound batches randomly to experimental groups to avoid operator bias .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare batch effects (p < 0.05 threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
